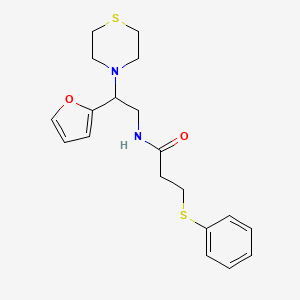

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S2/c22-19(8-12-25-16-5-2-1-3-6-16)20-15-17(18-7-4-11-23-18)21-9-13-24-14-10-21/h1-7,11,17H,8-10,12-15H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAIAXQRPTWVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)CCSC2=CC=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan-2-yl Intermediate: The initial step involves the preparation of a furan-2-yl intermediate through the cyclization of appropriate precursors under acidic or basic conditions.

Thiomorpholine Introduction: The furan-2-yl intermediate is then reacted with thiomorpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the thiomorpholinoethyl derivative.

Phenylthio Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.

Substitution: The furan ring and phenylthio group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring and a thiomorpholine moiety, which contribute to its unique chemical behavior. Its structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S₂

- Molecular Weight : 373.52 g/mol

Anticancer Activity

Research indicates that N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in tumor growth.

Mechanism of Action :

- The compound may interfere with the cell cycle, leading to G1 phase arrest.

- It has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects

In studies focusing on inflammatory models, this compound has demonstrated significant anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers.

Key Findings :

- Inhibition of NF-kB signaling pathway.

- Reduction in levels of TNF-alpha and IL-6 in treated models.

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Mechanism :

- The compound may enhance the activity of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage.

Case Study 1: Cancer Cell Line Studies

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptotic Cells (%) | 5 | 35 |

| Caspase Activation (units) | 10 | 50 |

Case Study 2: Inflammation Model

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in edema and inflammatory markers.

| Inflammatory Marker | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and thiomorpholine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on key substituents:

Key Observations :

- The thiomorpholinoethyl group may offer better solubility in polar organic solvents than morpholine due to sulfur’s polarizability, contrasting with trifluoromethoxy groups in 3s/3w, which prioritize metabolic resistance .

- Unlike the thiazole in compound 31, the target’s thiomorpholinoethyl group introduces conformational flexibility, which could broaden binding interactions but reduce selectivity .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons can be inferred:

- 1H/13C NMR : The phenylthio group would show deshielded protons (~7.3–7.5 ppm) and distinct carbon shifts (~135–140 ppm), differing from methylthio (~2.1 ppm for CH₃) in 3s .

- HRMS: The molecular ion peak would align with a molecular formula of C₂₀H₂₃N₂O₂S₂ (exact mass ~403.12 g/mol), distinct from 3s (C₁₉H₁₇F₃NO₂S, ~392.09 g/mol) .

- Melting Point : Likely higher than 3s/3w due to reduced symmetry but lower than rigid thiazole derivatives like compound 31 .

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide is a compound with significant potential for biological activity, particularly in the realms of pharmacology and biochemistry. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C19H24N2O2S2

- Molecular Weight : 376.53 g/mol

- CAS Number : 2034571-70-3

- IUPAC Name : N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-phenylsulfanylpropanamide

The structure includes a furan ring, a thiomorpholine moiety, and a phenylthio group, suggesting potential interactions with biological targets due to its heterocyclic nature and diverse functional groups.

Antioxidant and Anticancer Properties

Recent studies have indicated that compounds containing furan rings exhibit antioxidant properties. For instance, furan derivatives have been shown to modulate oxidative stress responses by enhancing the expression of phase II detoxifying enzymes like glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR) through the activation of the Nrf2 pathway .

In a related context, the compound's structural analogs have demonstrated chemopreventive effects against various carcinogens. For example, certain furan-containing compounds inhibited DMBA-induced genotoxicity in breast cancer cells by reducing DNA adduct formation and suppressing cytochrome P450 enzyme activity .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been highlighted in recent research. The presence of thiomorpholine suggests it may interact with proteases or other enzymes critical in disease pathways. A study on similar compounds indicated that specific furan derivatives acted as reversible covalent inhibitors of SARS-CoV-2 main protease (Mpro), showcasing their potential in antiviral applications .

The biological activity of this compound may involve several mechanisms:

- Antioxidant Activity : By enhancing the Nrf2 pathway, leading to increased production of protective enzymes.

- Enzyme Inhibition : Potentially inhibiting key enzymes involved in cancer progression or viral replication.

- Modulation of Signaling Pathways : Interfering with pathways that regulate cell survival and proliferation.

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant capacity of various furan derivatives, including those structurally similar to our compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells, correlating with increased GST activity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of compounds derived from furan. It was found that these compounds could induce apoptosis in cancer cell lines through modulation of cell cycle regulators and pro-apoptotic factors .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| This compound | 2034571-70-3 | 376.53 g/mol | Antioxidant, enzyme inhibition |

| FPP-3 | Not available | Not available | Chemopreventive against DMBA-induced genotoxicity |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | Not available | Not available | Inhibitor of SARS-CoV-2 Mpro |

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(phenylthio)propanamide?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as: (i) Nucleophilic substitution to introduce the thiomorpholinoethyl group. (ii) Amidation or condensation reactions to attach the phenylthio-propanamide moiety. (iii) Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group functionalization, as seen in structurally similar propanamide derivatives . Reaction conditions (e.g., catalysts, solvents) must be optimized to avoid side products, particularly due to the thiomorpholine ring’s sensitivity to oxidation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : To verify substituent positions and stereochemistry, especially for the thiomorpholinoethyl and furan groups.

- HRMS : For accurate molecular weight confirmation, particularly given the sulfur and nitrogen content.

- FT-IR : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) and thioether bonds .

- X-ray crystallography (if crystalline): To resolve 3D conformation, as seen in morpholine-sulfonyl analogs .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer :

- Antiproliferative assays : Use cell lines (e.g., MCF-7, HeLa) with MTT or SRB protocols to assess cytotoxicity, as done for benzothiazole-propanamide analogs .

- Enzyme inhibition assays : Target kinases or proteases via fluorescence-based or colorimetric methods (e.g., Bradford assay for protein quantification).

- Anti-HIV screening : Employ pseudovirus-based assays with TZM-bl cells, referencing anti-HIV-1/2 protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Validate anti-HIV activity using both reverse transcriptase inhibition and viral replication assays to confirm mechanisms .

- Purity analysis : Use HPLC-MS to rule out impurities (e.g., residual iron from reduction steps ).

- Cell-line specificity : Compare activity across multiple lines (e.g., MT-4 vs. PBMCs) to identify context-dependent effects .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

- Methodological Answer :

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve solubility, as demonstrated in fluorophenyl-propanamide analogs .

- SAR studies : Systematically modify the furan, thiomorpholine, or phenylthio groups to balance lipophilicity (logP) and permeability. Molecular docking can predict binding interactions with targets like KPNB1 .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., sulfur oxidation sites) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking simulations : Map interactions with biological targets (e.g., HIV-1 protease) using software like AutoDock.

- MD simulations : Assess conformational stability of the thiomorpholinoethyl group in aqueous environments .

- QSAR models : Train on datasets of propanamide derivatives to correlate substituents (e.g., electron-withdrawing groups on phenyl rings) with activity .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to quantify target engagement (e.g., DOT1L inhibition in cancer models ).

- In vivo models : Use xenograft mice to evaluate tumor suppression, referencing protocols for thiomorpholine-containing antitumor agents .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s redox-sensitive thiomorpholine group?

- Methodological Answer :

- Stability testing : Pre-incubate the compound in assay buffers (pH 7.4) to assess degradation kinetics.

- Antioxidant additives : Include agents like ascorbic acid to mitigate sulfur oxidation during long-term assays .

- Non-linear regression : Use Hill slopes to identify cooperative effects in dose-response curves .

Q. What statistical methods are appropriate for analyzing synergistic effects in combination therapies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.